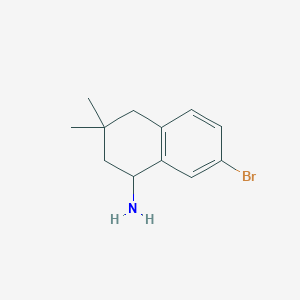![molecular formula C14H10F3NS B6359128 2-[4-(Trifluoromethyl)phenyl]thiobenzamide CAS No. 1357625-83-2](/img/structure/B6359128.png)
2-[4-(Trifluoromethyl)phenyl]thiobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethyl)phenyl]thiobenzamide (TFMTB) is an organosulfur compound that has been used for a variety of scientific and medical applications. It is a white crystalline solid with a melting point of 183-185 °C. TFMTB is a useful reagent for the synthesis of various organic compounds due to its low reactivity and high solubility in organic solvents. It has also been used as a potent inhibitor of various enzymes, such as phosphodiesterases and protein kinases, and has been studied as a potential therapeutic agent in various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]thiobenzamide is not fully understood. However, it is believed to involve the inhibition of enzymes by forming a reversible covalent bond with the active site of the enzyme. This covalent bond is believed to be formed by the reaction of the trifluoromethyl group of 2-[4-(Trifluoromethyl)phenyl]thiobenzamide with the active site of the enzyme.
Biochemical and Physiological Effects
2-[4-(Trifluoromethyl)phenyl]thiobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as phosphodiesterases and protein kinases. It has also been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
2-[4-(Trifluoromethyl)phenyl]thiobenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be isolated in high yield. It is also relatively stable and has low reactivity, making it suitable for use in organic synthesis.
However, 2-[4-(Trifluoromethyl)phenyl]thiobenzamide also has several limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also a relatively weak inhibitor of enzymes, making it unsuitable for use in enzymology experiments.
Future Directions
The potential applications of 2-[4-(Trifluoromethyl)phenyl]thiobenzamide are numerous and varied. In the future, it may be possible to use 2-[4-(Trifluoromethyl)phenyl]thiobenzamide as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. It may also be possible to use 2-[4-(Trifluoromethyl)phenyl]thiobenzamide as a starting material for the synthesis of other organosulfur compounds, such as polymers, or as a reagent for the synthesis of various organic compounds. Additionally, 2-[4-(Trifluoromethyl)phenyl]thiobenzamide may be useful for the study of the mechanism of action of drugs and for the identification of new drug targets.
Synthesis Methods
The synthesis of 2-[4-(Trifluoromethyl)phenyl]thiobenzamide is relatively straightforward and involves the reaction of 4-trifluoromethylbenzaldehyde with thiourea in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction can be carried out in anhydrous conditions at room temperature, and the product can be isolated in high yield.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]thiobenzamide has been used in a variety of scientific research applications, including the synthesis of organic compounds, the inhibition of enzymes, and the study of the mechanism of action of drugs.
In organic synthesis, 2-[4-(Trifluoromethyl)phenyl]thiobenzamide is often used as a reagent for the synthesis of various organic compounds, such as heterocycles and pharmaceuticals. It has also been used to synthesize various polymers and as a starting material for the synthesis of other organosulfur compounds.
In enzymology, 2-[4-(Trifluoromethyl)phenyl]thiobenzamide has been used as a potent inhibitor of various enzymes, such as phosphodiesterases and protein kinases. It has been used to study the mechanism of action of drugs and to identify new drug targets.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NS/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMUAHPHQFJSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]thiobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)


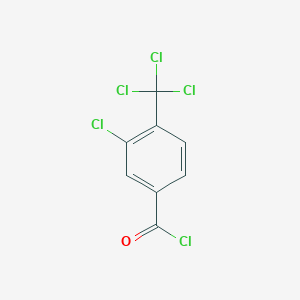
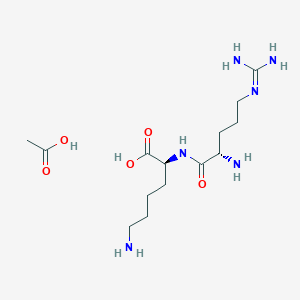
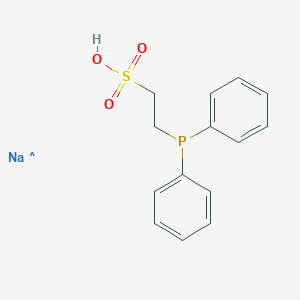
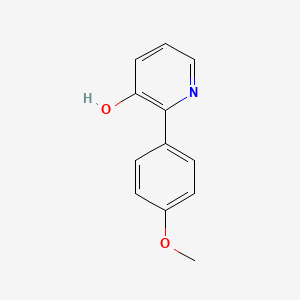


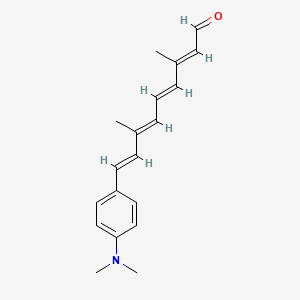
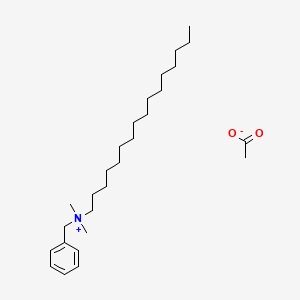
![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
